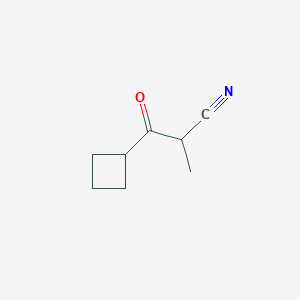
(6-Iminopyrimidin-1(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Iminopyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyrimidine ring with an imino group at the 6-position and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iminopyrimidin-1(6H)-yl)acetic acid typically involves the cyclization of pyrimidine derivatives. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Iminopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Iminopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (6-Iminopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidopyrimidines: These compounds have similar structural features and biological activities.
Piperidine Derivatives: Piperidine-based compounds share some pharmacological properties with (6-Iminopyrimidin-1(6H)-yl)acetic acid.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring with an imino group and an acetic acid moiety. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
698338-52-2 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-(6-iminopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-5-1-2-8-4-9(5)3-6(10)11/h1-2,4,7H,3H2,(H,10,11) |
InChI-Schlüssel |
FUQDFEZYYGMZPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN(C1=N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B15245357.png)

![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)




![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)

![2-ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B15245417.png)
![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)

